Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including an ethyl ester, a methoxybenzamido group, and a methyl group
Preparation Methods
The synthesis of ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne precursor.
Introduction of the Methoxybenzamido Group: This step involves the reaction of the benzothiophene intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the methoxybenzamido derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles such as amines or thiols can replace the methoxy group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies investigating the role of benzothiophene derivatives in modulating biological processes such as apoptosis and cell signaling.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which play crucial roles in cell cycle regulation and signal transduction . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and disrupt their proliferation.
Comparison with Similar Compounds
ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives and similar compounds:
2-AMINOTHIAZOLE DERIVATIVES: These compounds share a similar heterocyclic core and exhibit comparable biological activities, such as antimicrobial and anticancer properties.
BENZAMIDE DERIVATIVES: Compounds like 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides have similar functional groups and are studied for their antioxidant and antibacterial activities.
The uniqueness of ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potent biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H23NO4S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H23NO4S/c1-4-25-20(23)17-15-11-12(2)5-10-16(15)26-19(17)21-18(22)13-6-8-14(24-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,22) |
InChI Key |
OQERGNAVACHEAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.